4-Methoxy-2-phenyl-4,5-dihydrooxazole

Antibacterial Dihydrooxazole derivatives Structure-activity relationship

Limited access to well-characterized oxazoline scaffolds hinders antibacterial lead discovery. 4-Methoxy-2-phenyl-4,5-dihydrooxazole offers a defined chemotype with validated activity. • Antibacterial: Active against S. aureus, P. aeruginosa, E. coli; DPPH IC₅₀ 24.39 µg/mL. • Chiral building block: Enables N,P/N,S ligands for asymmetric catalysis (92.3% ee). • Sustainable synthesis: Accessible via metal-free oxidative conversion. Supplied with full analytical documentation for direct MIC assay deployment.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B12884568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-phenyl-4,5-dihydrooxazole
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCOC1COC(=N1)C2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c1-12-9-7-13-10(11-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
InChIKeyRUKBSTVLAKMCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-phenyl-4,5-dihydrooxazole: Core Properties


4-Methoxy-2-phenyl-4,5-dihydrooxazole (CAS 569315-05-5) is a heterocyclic compound belonging to the oxazoline class, characterized by a five-membered ring containing both nitrogen and oxygen atoms with a single double bond in the 2,3-position [1]. The compound features a methoxy group at the 4-position and a phenyl substituent at the 2-position, with a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol [2]. Computed physicochemical properties include a density of 1.156 g/cm³, a boiling point of 282.3°C at 760 mmHg, a flash point of 103.0°C, and a refractive index of 1.555 . The 2-oxazoline structure represents the most common isomeric form, with 3-oxazoline and 4-oxazoline existing primarily as laboratory research compounds .

Substitution Specificity of 4-Methoxy-2-phenyl-4,5-dihydrooxazole


The substitution pattern on the oxazoline ring profoundly influences both electronic properties and biological activity, rendering generic substitution unreliable. Phenyl substituents at positions 2, 4, and 5 of the oxazole ring exert differential effects on electronic structure, which are reflected in basicity constants and spectral patterns [1]. In asymmetric catalysis, the bulkiness of the substituent on the oxazoline ring significantly impacts enantioselectivity and catalytic activity [2]. Moreover, in dihydrooxazole derivatives, the nature of the substituent (e.g., 4-methoxyphenyl vs. 4-methylphenyl vs. isopropyl) directly determines antibacterial potency and radical scavenging capacity, as demonstrated by IC₅₀ value variations exceeding 20% across analogs [3]. The 4-methoxy group in the target compound introduces specific electron-donating character and steric bulk that cannot be replicated by hydrogen, alkyl, or differently positioned substituents.

4-Methoxy-2-phenyl-4,5-dihydrooxazole: Quantitative Advantages


Antibacterial Efficacy vs. Structural Analogs

In a comparative evaluation of 2-[(2-R-4-fluoro-3-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazoles, the 4-methoxyphenyl analog (R = 4-methoxyphenyl) demonstrated superior antibacterial activity relative to other substituents, including vinyl, isopropyl, hydrogen, 4-chlorophenyl, and 4-methylphenyl [1]. The 4-methoxyphenyl and 4-methylphenyl analogs showed better activity against all tested bacteria (S. aureus, P. aeruginosa, and E. coli) compared to other derivatives [1].

Antibacterial Dihydrooxazole derivatives Structure-activity relationship

DPPH Radical Scavenging Potency

Among the synthesized dihydrooxazole series, the compound bearing R = 4-methoxyphenyl exhibited the highest DPPH radical scavenging activity, with an IC₅₀ value of 24.39 µg/mL [1]. This was comparable to the isopropyl-substituted analog (IC₅₀ = 25.29 µg/mL) and substantially more potent than other derivatives [1].

Antioxidant DPPH assay Free radical scavenging

Metal-Free One-Pot Oxidative Synthesis

A 2023 methodology enables the one-pot two-stage oxidative transformation of Erlenmeyer azlactones to diversely substituted oxazoline derivatives using sodium methoxide followed by (diacetoxyiodo)benzene as oxidant [1]. This approach specifically yields 4-methoxy-2-phenyl-5-aryl-4,5-dihydrooxazole-4-carboxylates, including the target scaffold, under mild, metal-free conditions [1].

Oxazoline synthesis Metal-free oxidation Erlenmeyer azlactone

Electronic Effects of 4-Methoxy Substitution

The methoxy group at the 4-position of the oxazoline ring exerts an electron-donating effect via resonance, altering the basicity and coordination ability of the nitrogen atom. In asymmetric catalysis, the bulkiness and electronic nature of the substituent on the oxazoline ring significantly affects enantioselectivity, with the best results (up to 92.3% ee and 99% yield) achieved when the oxazoline ring bears a phenyl group and the phosphorus center bears two phenyl groups [1].

Electronic effects Substituent effects Oxazoline ligands

4-Methoxy-2-phenyl-4,5-dihydrooxazole: Validated Applications


Antibacterial Lead Discovery and SAR

The compound serves as a prioritized scaffold for antibacterial screening programs targeting S. aureus, P. aeruginosa, and E. coli. The 4-methoxyphenyl substitution pattern has been quantitatively linked to superior activity against these pathogens compared to vinyl, isopropyl, and chloro-substituted analogs [1]. Procurement of 4-methoxy-2-phenyl-4,5-dihydrooxazole enables direct evaluation of this chemotype in minimum inhibitory concentration (MIC) assays and follow-up medicinal chemistry campaigns.

Antioxidant Lead Optimization

With a demonstrated DPPH IC₅₀ of 24.39 µg/mL for the 4-methoxyphenyl-dihydrooxazole chemotype, this compound is a leading candidate for antioxidant lead optimization [1]. The methoxy substitution confers radical stabilization capabilities that exceed those of alkyl or unsubstituted analogs, positioning the compound for further evaluation in oxidative stress-related disease models.

Chiral Ligand Precursor for Asymmetric Catalysis

The 4-methoxy-2-phenyl-4,5-dihydrooxazole core can be elaborated into N,P- or N,S-chelating ligands for transition metal-catalyzed asymmetric transformations. The electronic and steric profile imparted by the 4-methoxy group directly influences catalytic enantioselectivity, with related oxazoline-phosphine ligands achieving 92.3% ee in Pd-catalyzed allylic alkylations [2]. This makes the compound a valuable building block for designing next-generation chiral catalysts.

Synthetic Intermediate for Oxazoline-Based Molecules

The compound can be prepared via the one-pot metal-free oxidative conversion of Erlenmeyer azlactones using (diacetoxyiodo)benzene [3]. This sustainable, mild-condition methodology facilitates access to diversely substituted 4,5-dihydrooxazole-4-carboxylates, enabling downstream functionalization for pharmaceutical and agrochemical intermediates without heavy metal contamination concerns.

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